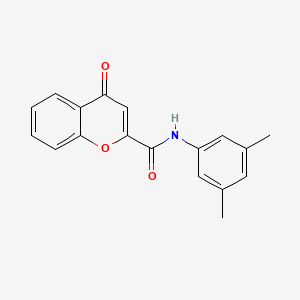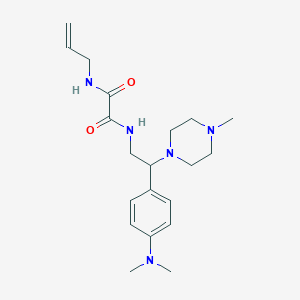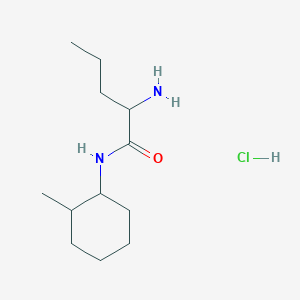
N-(3-chloro-4-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H20ClN5O5 and its molecular weight is 517.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermo-physical Characterization:
- One study involves the thermo-physical characterization of compounds related to 1,3,4-oxadiazole derivatives in solvents like chloroform and N,N-dimethylformamide. These studies focus on determining various parameters such as density, viscosity, ultrasonic sound velocity, and other thermodynamic parameters, providing insights into the solute-solvent interactions of similar compounds (Godhani et al., 2013).
Synthesis and Antimicrobial Activities
2. Research on the synthesis of new 1,2,4-triazole derivatives, which are chemically related to the compound , highlights their potential antimicrobial activities. These studies involve synthesizing various derivatives and testing them against microorganisms, showing the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Anxiosedative and Antidepressant Properties
3. Studies on acetanilide derivatives of quinazoline, which are structurally similar, reveal their anxiosedative and antidepressant properties. These compounds are promising candidates for further studies on their psychotropic properties (Tyurenkov et al., 2013).
Synthesis and Evaluation of Antihistaminic Activity
4. Another study reports the synthesis of beta-acetamides containing N-heteryl moieties, including structures similar to 1,3,4-oxadiazole derivatives. These compounds were evaluated for their in vitro antihistaminic activity using the isolated guinea pig ileum method (Rao & Reddy, 1994).
Propiedades
Número CAS |
894259-67-7 |
|---|---|
Fórmula molecular |
C26H20ClN5O5 |
Peso molecular |
517.93 |
Nombre IUPAC |
N-(3-chloro-4-methoxyphenyl)-2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide |
InChI |
InChI=1S/C26H20ClN5O5/c1-36-21-12-11-17(13-19(21)27)28-22(33)14-31-20-10-6-5-9-18(20)25(34)32(26(31)35)15-23-29-24(30-37-23)16-7-3-2-4-8-16/h2-13H,14-15H2,1H3,(H,28,33) |
Clave InChI |
LEIYFJHNGLFPEG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2953335.png)




![2-[(2-Amino-2-oxoethyl)amino]acetic acid;hydrochloride](/img/structure/B2953344.png)
![ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2953346.png)
![[1-(Methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B2953347.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide](/img/structure/B2953349.png)

![N-(thiophen-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2953353.png)